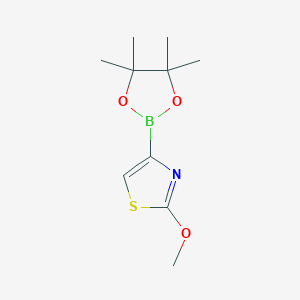
2-Methoxythiazole-4-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxythiazole-4-boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules . The presence of the boronic acid pinacol ester group makes it a versatile building block in various chemical transformations.
作用機序
Target of Action
2-Methoxythiazole-4-boronic acid pinacol ester is a type of pinacol boronic ester , which are highly valuable building blocks in organic synthesis . The primary targets of this compound are the carbon-carbon (C-C) bonds in organic molecules . These bonds play a crucial role in the structure and function of organic compounds.
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. In transmetalation, the compound is transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway is responsible for the formation of carbon-carbon bonds, which are fundamental to the structure of organic compounds. The downstream effects of this pathway include the formation of new organic compounds with altered structures and properties .
Pharmacokinetics
It’s known that the stability and solubility of boronic esters can be influenced by the presence of certain substances, such as kf/tartaric acid . These factors can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability .
Result of Action
The action of this compound results in the formation of new organic compounds through the Suzuki–Miyaura coupling reaction . For example, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substances, such as KF/tartaric acid, can enhance the compound’s stability and solubility . Additionally, the reaction conditions, such as temperature and pH, can also impact the compound’s action and efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxythiazole-4-boronic acid pinacol ester typically involves the reaction of 2-methoxythiazole with a boronic acid derivative. One common method is the hydroboration of 2-methoxythiazole followed by esterification with pinacol. This process can be catalyzed by transition metals such as palladium or platinum . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
化学反応の分析
Types of Reactions
2-Methoxythiazole-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a catalytic amount of acid.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Protodeboronation: Reagents such as acids (e.g., HCl) or protic solvents (e.g., water) are commonly used.
Major Products
科学的研究の応用
2-Methoxythiazole-4-boronic acid pinacol ester has numerous applications in scientific research:
Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
類似化合物との比較
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but with a phenyl group instead of the methoxythiazole group.
3-Methoxythiophene-2-boronic Acid Pinacol Ester: Similar in structure but with a thiophene ring instead of the thiazole ring.
Uniqueness
2-Methoxythiazole-4-boronic acid pinacol ester is unique due to the presence of the methoxythiazole group, which imparts distinct electronic properties and reactivity compared to other boronic esters. This uniqueness makes it particularly valuable in specific synthetic applications where these properties are advantageous .
特性
IUPAC Name |
2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3S/c1-9(2)10(3,4)15-11(14-9)7-6-16-8(12-7)13-5/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKAMVPPWVBCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
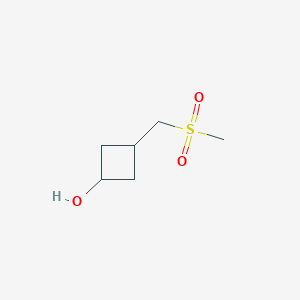
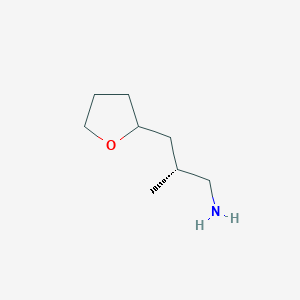
![N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,2-DIMETHYLPROPANAMIDE](/img/structure/B2791624.png)
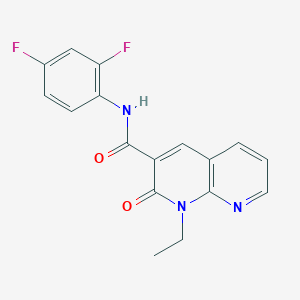
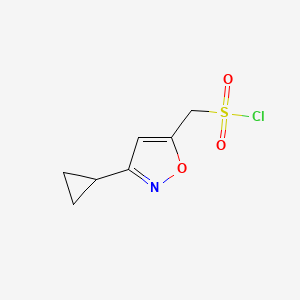
![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2791627.png)
![{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2791628.png)
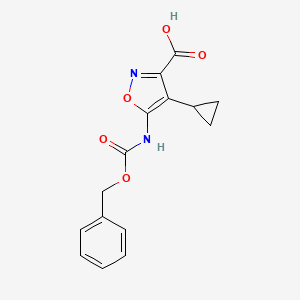
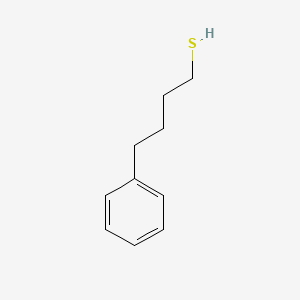
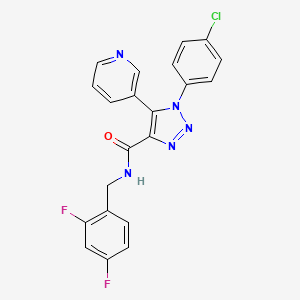

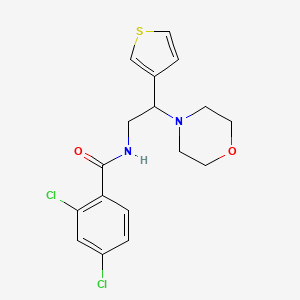
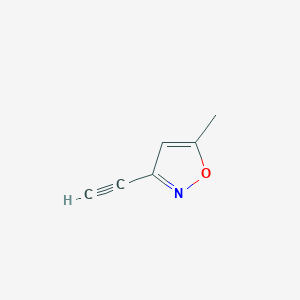
![3-methanesulfonyl-N-(2-{6-methyl-1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2791641.png)
